(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane
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Overview
Description
(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring, a butyl group, and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a dioxolane precursor, which is reacted with butyl and ethynyl groups in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The butyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane can be compared with other dioxolane derivatives, such as (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxane and (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxepane.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62692-17-5 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H18O2/c1-5-7-8-10-9(6-2)12-11(3,4)13-10/h2,9-10H,5,7-8H2,1,3-4H3/t9-,10-/m0/s1 |
InChI Key |
UWXBYJCDZSDSJP-UWVGGRQHSA-N |
Isomeric SMILES |
CCCC[C@H]1[C@@H](OC(O1)(C)C)C#C |
Canonical SMILES |
CCCCC1C(OC(O1)(C)C)C#C |
Origin of Product |
United States |
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